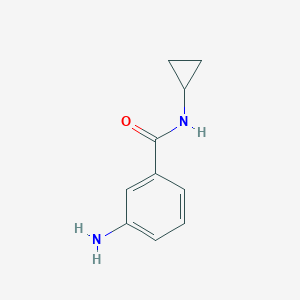

3-amino-N-cyclopropylbenzamide

Description

Significance of Benzamide Scaffolds in Medicinal Chemistry

The benzamide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. ontosight.ai The versatility of the benzamide core allows for the introduction of various substituents at different positions on the benzene ring and the amide nitrogen, leading to a diverse range of pharmacological activities. ontosight.aiontosight.ai This structural adaptability enables chemists to fine-tune the properties of benzamide derivatives to achieve desired interactions with biological targets like enzymes and receptors. ontosight.ai

The amide bond itself is a key feature, as it is relatively stable and can participate in hydrogen bonding, a crucial interaction for the binding of drugs to their protein targets. ontosight.ai The aromatic ring provides a rigid scaffold that can be functionalized to modulate properties such as solubility, lipophilicity, and electronic distribution, all of which are critical for a molecule's pharmacokinetic and pharmacodynamic profile.

Overview of Therapeutic Relevance of Benzamide Analogues

The therapeutic applications of benzamide analogues are extensive and varied. ontosight.ai They have been successfully developed into drugs for a multitude of conditions, underscoring the significance of this chemical class. ontosight.ai Some of the key therapeutic areas where benzamide derivatives have made a significant impact include:

Antipsychotics: Certain substituted benzamides, such as amisulpride and sulpiride, are used in the treatment of schizophrenia and other psychotic disorders. google.com Their mechanism of action often involves the modulation of dopamine receptors in the brain. google.com

Anti-inflammatory and Analgesic Agents: Researchers have explored various benzamide derivatives for their potential to alleviate inflammation and pain. ontosight.ai

Antimicrobial and Antiviral Agents: The benzamide scaffold has been a template for the development of new antibacterial and antifungal agents. ontosight.ai For example, a compound structurally similar to 3-amino-N-cyclopropylbenzamide, 2-amino-n-cyclopropylbenzamide, has been mentioned in the context of potential antiviral agents against the respiratory syncytial virus. google.com

Anticancer Agents: A significant area of research focuses on benzamide derivatives as potential cancer therapeutics. ontosight.ai They have been investigated as inhibitors of various enzymes involved in cancer progression, such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP). researchgate.netontosight.ai The development of ATAD2 inhibitors from intermediates like this compound highlights this application. nih.gov

Antimalarial Activity: Recent studies have identified cyclopropyl carboxamides as a promising class of antimalarial agents. escholarship.org

Radiation Sensitizers: Some benzamide analogues, like nicotinamide, have been shown to enhance the effectiveness of radiation therapy in treating tumors by reducing hypoxia in cancer cells. smolecule.com

The following interactive table provides a comparative overview of this compound and other notable benzamide derivatives, illustrating the diversity of this class of compounds.

| Compound Name | Key Structural Features | Known or Potential Applications |

| This compound | Amino group at position 3, N-cyclopropyl amide | Research chemical, synthetic intermediate for ATAD2 inhibitors nih.gov |

| Amisulpride | Substituted benzamide with a sulfonyl group | Antipsychotic, treatment of dysthymia google.com |

| Metoclopramide | Substituted benzamide with amino and chloro groups | Antiemetic, gastroprokinetic agent ontosight.ai |

| MS-275 (Entinostat) | Benzamide derivative with a pyridine ring | Histone deacetylase (HDAC) inhibitor, anticancer agent researchgate.net |

| Olaparib | Complex benzamide derivative | Poly(ADP-ribose) polymerase (PARP) inhibitor, anticancer agent |

| Nicotinamide | A simple benzamide (pyridine-3-carboxamide) | Radiation sensitizer, treatment of various skin conditions smolecule.com |

Propriétés

IUPAC Name |

3-amino-N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h1-3,6,9H,4-5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQFXSVIFJUEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427703 | |

| Record name | 3-amino-N-cyclopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871673-24-4 | |

| Record name | 3-amino-N-cyclopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-n-cyclopropylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3-amino-n-cyclopropylbenzamide

Established Synthetic Pathways for 3-amino-N-cyclopropylbenzamide

The synthesis of this compound is fundamentally based on the formation of an amide bond between a benzoic acid derivative and cyclopropanamine.

Synthesis from Precursors (e.g., Cyclopropanamine and 3-aminobenzoic acid)

The primary and most direct route to this compound involves the coupling of 3-aminobenzoic acid with cyclopropanamine. researchgate.net This reaction is a standard amidation process where the carboxylic acid group of 3-aminobenzoic acid is activated to facilitate nucleophilic attack by the amino group of cyclopropanamine.

A common laboratory-scale procedure involves the use of coupling agents to promote the reaction under mild conditions. The selection of the coupling agent and reaction conditions is crucial for achieving high yields and purity.

Table 1: Representative Conditions for the Synthesis of this compound

| Reagent 1 | Reagent 2 | Coupling Agent/Method | Solvent | Base | Typical Conditions |

|---|---|---|---|---|---|

| 3-Aminobenzoic acid | Cyclopropanamine | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) / EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | DMF (N,N-Dimethylformamide), THF (Tetrahydrofuran) | Triethylamine, DIPEA (N,N-Diisopropylethylamine) | Room temperature, 2-12 hours |

The synthesis can also proceed by first converting 3-aminobenzoic acid to its more reactive acid chloride derivative, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-aminobenzoyl chloride is then reacted with cyclopropanamine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

General Principles of Benzamide Core Formation

The formation of the benzamide core is a cornerstone of organic synthesis, with numerous established methods. wikipedia.org These reactions are fundamentally condensation reactions between a carboxylic acid and an amine. ucl.ac.uk

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures, often leading to side products. researchgate.net To circumvent this, activating agents are employed. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. ucl.ac.uk

Common strategies for amide bond formation include:

Use of Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used, often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.

Phosphonium and Uronium-based Reagents: Coupling agents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and HATU are highly effective but can be expensive and generate significant waste. researchgate.net

Acid Halide Formation: Conversion of the carboxylic acid to an acid chloride or bromide provides a highly reactive intermediate for amidation.

Catalytic Methods: Newer, more sustainable methods focus on the catalytic formation of amides directly from carboxylic acids and amines or through the oxidative amidation of alcohols and aldehydes, aiming to reduce waste and improve atom economy. researchgate.netrsc.org

Functionalization and Derivatization Strategies of this compound Derivatives

The presence of a primary aromatic amino group and an aromatic ring in this compound allows for a wide range of post-synthesis modifications. These transformations are key to creating libraries of related compounds for structure-activity relationship studies.

Alkylation Reactions

The primary amino group (-NH₂) of this compound is nucleophilic and can be readily alkylated. Mono- or di-alkylation can be achieved by reacting the compound with alkyl halides in the presence of a base. researchgate.net The choice of base, solvent, and reaction temperature can influence the degree of alkylation. For instance, using a bulky base or specific chelating agents can favor mono-alkylation. organic-chemistry.org A common method involves using sodium hydride (NaH) to deprotonate the amine, followed by the addition of an alkyl iodide or bromide. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The aromatic ring of this compound is a prime site for modification using palladium-catalyzed cross-coupling reactions. sigmaaldrich.com To enable these reactions, the parent compound must first be converted into a suitable substrate, typically an aryl halide (e.g., bromo- or iodo-derivative) or an organoboron derivative.

Suzuki-Miyaura Reaction: This powerful C-C bond-forming reaction couples an organoboron species with an organic halide or triflate. mdpi.com For example, a halogenated derivative of this compound can be coupled with various aryl or vinyl boronic acids to introduce diverse substituents onto the benzene ring. nih.gov Conversely, if this compound is converted to its corresponding boronic acid or ester derivative, it can be coupled with a range of aryl halides. nih.gov The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent. chemrxiv.org

Sonogashira Reaction: This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, creating a C(sp²)-C(sp) bond. researchgate.netorganic-chemistry.org A halogenated version of this compound can react with various terminal alkynes in the presence of a palladium catalyst, usually with a copper(I) co-catalyst and an amine base. rsc.org This method is invaluable for introducing alkynyl moieties, which are versatile functional groups for further transformations. nih.gov

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Halide Derivatives

| Reaction | Palladium Catalyst | Ligand (if applicable) | Base | Solvent | Typical Conditions |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | PPh₃, XPhos, SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/Water, Toluene, DMF | 80-120°C |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, DIPEA | THF, DMF, Acetonitrile | Room temperature to 80°C |

Amide Bond Formations

The free amino group on the benzamide ring can act as a nucleophile in further amide bond formation reactions. By reacting this compound with carboxylic acids (using coupling agents) or acyl chlorides, a second amide functionality can be introduced. This strategy has been employed to synthesize aromatic polyamides, where a diamino-monomer, 3,5-diamino-N-cyclopropylbenzamide, was polymerized with various diacid dichlorides, highlighting the reactivity of the amino groups in forming robust polymer chains. researchgate.net This approach allows for the creation of complex molecules with multiple amide linkages, which is a common feature in many biologically active compounds. beilstein-journals.org

Q & A

Q. What are the optimized synthetic routes for 3-amino-N-cyclopropylbenzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling 3-aminobenzoic acid derivatives with cyclopropylamine. A method adapted from N-cyclopropylbenzamide synthesis () uses benzoyl chloride and cyclopropylamine under controlled conditions. Key factors include:

- Coupling agents : N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to activate carboxylic acids ().

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature : Room temperature to 60°C to minimize side reactions. Yields >90% are achievable with rigorous purification via column chromatography and recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Structural validation requires:

- 1H/13C NMR : Confirm cyclopropyl ring integrity (δ ~0.5–1.5 ppm for cyclopropyl protons) and amide bond formation (NH resonance at ~8–10 ppm) .

- IR spectroscopy : Amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H bends (~750–850 cm⁻¹) .

- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 217.1 for C10H12N2O) .

Q. How can researchers assess the preliminary biological activity of this compound?

Initial screening should include:

- In vitro binding assays : Use fluorescence polarization or SPR to measure interactions with target proteins (e.g., kinases, GPCRs).

- Cellular viability assays : MTT or resazurin assays in cancer/primary cell lines ().

- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria ().

Advanced Research Questions

Q. How do structural modifications to the cyclopropyl group or aromatic ring alter the compound’s bioactivity and pharmacokinetics?

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Compound purity : Re-synthesize batches with HPLC purity >98% ().

- Cellular context : Validate findings in ≥3 cell lines with orthogonal assays (e.g., Western blot for target modulation) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target specificity?

- Docking simulations : Use AutoDock Vina to predict binding poses in target pockets (e.g., EGFR kinase domain).

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER).

- ADMET prediction : SwissADME or ADMETlab to optimize solubility (LogS > -4) and reduce hepatotoxicity risks .

Q. What crystallographic insights into this compound’s conformation inform its mechanism of action?

Single-crystal X-ray diffraction () shows:

- Amide bond geometry : trans-configuration stabilizes interactions with hydrophobic enzyme pockets.

- Dihedral angles : Cyclopropyl ring adopts a chair-like conformation, minimizing steric clashes.

- Hydrogen bonding : NH of amide forms a key H-bond with Thr123 in target enzymes .

Methodological Considerations

Q. What analytical workflows are recommended for detecting degradation products during stability studies?

Employ:

- Forced degradation : Expose to heat (40–60°C), UV light, and acidic/alkaline conditions.

- LC-HRMS : Identify degradants via exact mass (Q-TOF instruments, <5 ppm error).

- Fragmentation patterns : Compare MS/MS spectra with reference libraries .

Q. How can researchers mitigate synthetic challenges related to cyclopropane ring strain?

- Protecting groups : Use Boc or Fmoc for the amino group during coupling ().

- Low-temperature cyclopropanation : Employ Simmons-Smith reactions at -20°C to preserve ring integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.